molecular formula C42H92N3O6P B12075920 N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)

N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)

Cat. No.: B12075920
M. Wt: 766.2 g/mol
InChI Key: ADFVSBAEXZLYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative characterized by a saturated 24-carbon lignoceroyl (C24:0) fatty acid chain esterified to a dihydroceramide backbone (d18:0 sphingoid base) and a phosphate group at the 1-position, stabilized as an ammonium salt. Its molecular formula is C42H89N2O6P (molecular weight: 749.14 g/mol), and its CAS number is 1246303-18-3 . Structurally, the absence of a double bond in the sphingoid base distinguishes it from unsaturated ceramide-1-phosphates, conferring distinct biophysical properties such as increased membrane rigidity .

This compound is primarily used in lipidomics research to study membrane dynamics, signaling pathways, and enzymatic interactions involving dihydroceramide derivatives. It is commercially available from suppliers like Shanghai Sai Kerui Bio and Shanghai Zhenzhun Bio in 1 mg quantities .

Properties

Molecular Formula

C42H92N3O6P

Molecular Weight

766.2 g/mol

IUPAC Name

diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate

InChI

InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3

InChI Key

ADFVSBAEXZLYGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

De Novo Biosynthesis via Serine Palmitoyltransferase Pathway

The de novo pathway initiates with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine . Subsequent reduction by 3-ketosphinganine reductase yields dihydrosphingosine (sphinganine), which undergoes N-acylation via ceramide synthase to produce dihydroceramide. For C24:0 lignoceric acid incorporation, the acyl-CoA-dependent ceramide synthase activity is critical. Studies demonstrate that Lag1p, Lac1p, and Lip1p form an endoplasmic reticulum (ER)-localized complex essential for acyl chain specificity, particularly for very-long-chain fatty acids like C24:0 .

Key Steps:

  • SPT-Catalyzed Condensation:

    • Substrates: L-serine (10 mM), palmitoyl-CoA (5 mM), pyridoxal 5′-phosphate (0.2 mM).

    • Conditions: 37°C, pH 7.4, 2-hour incubation .

  • Reduction to Sphinganine:

    • NADPH-dependent reduction (2 mM NADPH) at 37°C for 1 hour .

  • Acylation with Lignoceroyl-CoA:

    • Ceramide synthase (purified yeast or mammalian isoforms) incubated with sphinganine (1 mM) and lignoceroyl-CoA (2 mM) in 0.1 M HEPES buffer (pH 7.5) containing 5 mM MgCl₂ .

    • Reaction time: 4–6 hours at 30°C .

Analytical Validation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms C24:0 acyl chain incorporation via m/z 764.7 [M+H]⁺ for dihydroceramide .

Enzymatic Phosphorylation of Dihydroceramide

Dihydroceramide-1-phosphate is synthesized via phosphorylation of dihydroceramide using ceramide kinase (CERK). CERK transfers the γ-phosphate of ATP to the primary hydroxyl group of dihydroceramide, requiring Mg²⁺ or Mn²⁺ as cofactors .

Procedure:

  • Substrate Preparation:

    • N-lignoceroyl-D-erythro-dihydroceramide (1 mM) solubilized in 0.1% Triton X-100.

  • CERK Reaction:

    • Recombinant CERK (0.5 µg/mL), ATP (5 mM), MgCl₂ (10 mM) in 50 mM Tris-HCl (pH 7.5).

    • Incubation: 37°C for 2 hours .

  • Ammonium Salt Formation:

    • Reaction mixture applied to a DEAE-Sepharose column equilibrated with 10 mM ammonium acetate (pH 6.5).

    • Elution with 0.5 M ammonium acetate, followed by lyophilization .

Yield Optimization:

  • CERK activity is enhanced by phosphatidylserine (20 µM), achieving ~80% conversion efficiency .

Chemical Synthesis via Acylation of Sphinganine

Chemical synthesis offers stereochemical control and scalability. The process involves N-acylation of D-erythro-sphinganine with lignoceric acid followed by phosphorylation.

Stepwise Protocol:

  • Sphinganine Protection:

    • Sphinganine (1 mmol) treated with tert-butyldimethylsilyl (TBDMS) chloride (2.2 mmol) in anhydrous DMF under argon .

  • Acylation:

    • Lignoceric acid (1.2 mmol) activated with EDCI/HOBt (1.5 mmol each) in dichloromethane (DCM).

    • React with protected sphinganine (1 mmol) for 12 hours at 25°C .

  • Deprotection:

    • TBDMS removal using tetrabutylammonium fluoride (TBAF, 1.1 mmol) in THF .

  • Phosphorylation:

    • Phosphoryl chloride (1.5 mmol) added to dihydroceramide in anhydrous pyridine at 0°C.

    • Stirred for 4 hours, quenched with ammonium hydroxide .

Purity Assessment:

  • Reverse-phase HPLC (C18 column, 85:15 methanol/water + 0.1% formic acid) shows >98% purity .

In Vitro Reconstitution Using Ceramide Synthase Complex

Purified ceramide synthase complexes enable site-specific acylation. Yeast-derived Lag1p/Lac1p/Lip1p heterotrimer exhibits high activity toward C24:0-CoA .

Reconstitution Steps:

  • Membrane Extract Preparation:

    • Yeast membranes solubilized in 1% digitonin, followed by Flag-affinity purification .

  • Ceramide Synthesis:

    • [³H]D-erythro-dihydrosphingosine (0.1 mM) mixed with lignoceroyl-CoA (0.2 mM) in 0.1 M HEPES (pH 7.5) + 5 mM MgCl₂.

    • Incubate with purified synthase (50 µg/mL) at 30°C for 2 hours .

  • Phosphorylation and Salification:

    • Ceramide phosphorylated as in Section 2, with ammonium acetate buffer exchange .

Activity Metrics:

  • Specific activity: 12 nmol/min/mg protein for C24:0-CoA .

Analytical and Purification Techniques

LC-MS/MS Quantification:

  • Mobile phase: Methanol/water (85:15) + 0.1% formic acid.

  • Detection: MRM transitions m/z 844.8 → 264.1 (dihydroceramide-1-phosphate) .

Column Chromatography:

  • Silica gel chromatography (chloroform/methanol/water 65:25:4) removes unreacted acyl-CoA .

Chemical Reactions Analysis

Types of Reactions

N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Immunological Research

Recent studies have highlighted the role of sphingolipids, including N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate, in modulating immune responses. Specifically, this compound has been shown to activate invariant natural killer T (iNKT) cells, which play a crucial role in the immune system's response to tumors and infections. Liposomes containing this compound have been developed to enhance the activation of iNKT cells and induce dendritic cell maturation both in vitro and in vivo, demonstrating comparable efficacy to soluble forms of ceramides .

Neurobiology

In neurobiology, N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate has been investigated for its effects on neuronal survival and plasticity. Research indicates that sphingosine 1-phosphate (S1P), derived from ceramide metabolism, significantly influences neuronal health and function. The recycling of sphingosine and S1P in neuronal cells suggests that N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate could play a role in neuroprotective pathways .

Cancer Therapy

The compound's potential as an anti-cancer agent has been explored through its ability to induce apoptosis in cancer cells. Studies have shown that exogenous application of ceramides can lead to increased levels of sphingosine and S1P, which are associated with apoptotic signaling pathways . Furthermore, the incorporation of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate into liposomal formulations may enhance the delivery of chemotherapeutic agents while minimizing side effects .

Data Tables

Cell TypeEffect Observed
iNKT CellsActivation and proliferation
Neuronal CellsEnhanced survival under stress
Cancer Cell LinesInduction of apoptosis

Immune Response Modulation

A study demonstrated that liposomes containing N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate effectively activated murine iNKT cells, leading to enhanced immune responses against tumors . This suggests potential applications in cancer immunotherapy.

Neuroprotective Effects

In another study involving rat primary brain cell cultures, the administration of sphingolipids led to significant increases in both sphingosine and S1P levels, indicating a robust neuroprotective mechanism facilitated by N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate . This highlights its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) and other sphingolipid-binding proteins.

    Pathways Involved: It modulates signaling pathways related to cell survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound is part of a broader class of ceramide/dihydroceramide-1-phosphate derivatives. Key structural variations include acyl chain length, sphingoid base saturation, and counterion type. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chain Sphingoid Base CAS Number Purity Key Applications
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) (C24:0) C42H89N2O6P 749.14 Lignoceroyl Dihydro (d18:0) 1246303-18-3 >99% Membrane rigidity studies
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) (C16:0) C34H73N2O6P 636.94 Palmitoyl Dihydro (d18:0) 1246303-17-2 >99% Lipid raft modeling
N-oleoyl-ceramide-1-phosphate (ammonium salt) (C18:1) C36H73N2O6P 660.97 Oleoyl Unsaturated (d18:1) 384835-48-7 >99% Inflammatory signaling
N-acetoyl-ceramide-1-phosphate (ammonium salt) (C2:0) C20H43N2O6P 438.54 Acetoyl Unsaturated (d18:1) 474943-68-5 >99% Enzyme substrate assays
Sphingomyelin (Egg, Chicken) C39H79N2O6P–C46H93N2O6P 727.05–848.25 Mixed Variable N/A >95% Membrane asymmetry studies

Functional Comparisons

Acyl Chain Length: C24:0 (lignoceroyl): The long saturated chain enhances hydrophobic interactions, promoting stable integration into lipid bilayers and ceramide-rich microdomains . C16:0 (palmitoyl): Shorter chains reduce melting temperatures, increasing membrane fluidity compared to C24:0 derivatives . C2:0 (acetoyl): Minimal hydrophobicity limits membrane localization but serves as a soluble substrate for ceramide kinases .

Sphingoid Base Saturation :

  • Dihydroceramide-1-phosphates (d18:0) : Lack the 4,5-double bond found in ceramide-1-phosphates (d18:1), reducing oxidative susceptibility and altering interactions with proteins like CERT (ceramide transporter) .

Counterion Effects :

  • Ammonium salts improve solubility in aqueous buffers compared to sodium or potassium salts, facilitating in vitro assays .

Research Findings

  • C24:0 Dihydroceramide-1-phosphate : Demonstrates higher thermal stability in lipid bilayers (phase transition temperature ~55°C) compared to C16:0 (~45°C) .
  • C18:1 Ceramide-1-phosphate : Activates cytosolic phospholipase A2 (cPLA2) 10-fold more potently than dihydro analogs due to its unsaturated backbone .
  • C2:0 Ceramide-1-phosphate : Used to quantify ceramide kinase activity in cell lysates, with Km values ~5 µM .

Notes

  • Discrepancies in Molecular Formula : reports C42H87N2O6P for the C24:0 compound, conflicting with C42H89N2O6P in . This may stem from typographical errors or differences in counterion accounting .
  • Biological Relevance : While dihydroceramide-1-phosphates are less studied than ceramide-1-phosphates, their resistance to oxidation makes them valuable for long-term membrane studies .
  • Commercial Availability : All compared compounds are available from specialized suppliers (e.g., Avanti, Larodan) with >99% purity, ensuring reproducibility in research .

Biological Activity

N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a specialized sphingolipid that has garnered attention for its diverse biological activities, particularly in cellular signaling and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Sphingolipids

Sphingolipids are a class of lipids that play critical roles in cell membrane structure and function, as well as in signaling pathways. They are involved in various physiological processes, including cell growth, differentiation, and apoptosis. Dihydroceramides, such as N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate, are precursors to more complex sphingolipids and have distinct biological properties.

Chemical Structure

The chemical structure of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate includes:

  • Lignoceroyl Chain : A long-chain fatty acid that contributes to the lipid's hydrophobic properties.
  • Dihydroceramide Backbone : This structure lacks the double bond found in ceramides, influencing its biological activity.
  • Phosphate Group : The presence of a phosphate group enhances interaction with cellular membranes and proteins.

1. Cell Signaling

Research indicates that dihydroceramides can act as second messengers in cellular signaling pathways. For instance, studies have shown that phosphorylated dihydroceramides can potentiate interleukin-1 beta (IL-1β)-mediated prostaglandin secretion in fibroblasts, suggesting a role in inflammatory responses . This highlights their potential as mediators in inflammation-related diseases.

2. Impact on Cell Morphology

N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate has been observed to induce significant morphological changes in fibroblasts. These changes are associated with altered cytoskeletal dynamics and may contribute to processes like wound healing or fibrosis .

3. Apoptosis Induction

Similar compounds have been shown to influence apoptosis. In studies involving various ceramide analogs, it was noted that specific stereoisomers could inhibit cell growth and induce programmed cell death . The structural nuances between dihydroceramides and ceramides appear critical for their respective biological activities.

Case Study 1: Inflammatory Response Modulation

A study explored the effects of N-lignoceroyl-D-erythro-dihydroceramide on IL-1β-induced inflammation in fibroblasts. Results indicated that this compound significantly enhanced prostaglandin E2 secretion, underscoring its role in modulating inflammatory responses .

Case Study 2: Skin Lipid Barrier Function

Another investigation assessed the behavior of various ceramide derivatives in skin lipid models. The findings suggested that dihydroceramides, including N-lignoceroyl derivatives, contribute to maintaining skin barrier integrity and enhancing permeability properties .

Data Tables

Biological Activity Effect Observed Reference
IL-1β-mediated secretionIncreased prostaglandin secretion
Cell morphology changesSignificant alterations observed
Apoptosis inductionInduced by specific stereoisomers

Research Findings

Recent studies have focused on the biosynthesis pathways of sphingolipids, highlighting how N-lignoceroyl-D-erythro-dihydroceramide is synthesized from sphinganine and long-chain fatty acids . Additionally, the role of enzymes like ceramidases in modulating sphingolipid levels has been emphasized, indicating potential therapeutic targets for conditions linked to sphingolipid dysregulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt), and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves sequential acylation and phosphorylation of the sphingoid base. For example, the lignoceroyl (C24:0) fatty acid is conjugated to the amino group of dihydroceramide via N-acylation, followed by phosphorylation at the 1-hydroxyl position using phosphate donors like ATP or POCl₃ under anhydrous conditions . To avoid diammonium phosphate byproducts (common in ammonium salt preparation), pH-controlled neutralization with ammonia gas is critical . Reaction efficiency can be monitored via TLC (silica gel, chloroform/methanol/water 65:25:4) and optimized by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for fatty acid to ceramide) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/³¹P NMR are standard for structural confirmation. For HR-MS, the ammonium adduct [M+NH₄]⁺ is typically observed (e.g., m/z ~847.6 for C₄₂H₈₇N₂O₆P). In ³¹P NMR, the phosphate group resonates at δ ~0.5–1.5 ppm . Purity (>99%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering detection (ELSD) .

Q. What are the primary biological roles of this compound in cellular systems?

  • Methodological Answer : As a dihydroceramide-1-phosphate derivative, it modulates sphingolipid signaling pathways. For example, it inhibits ceramide synthase in vitro, altering ceramide/sphingosine-1-phosphate (S1P) balance, which impacts apoptosis and autophagy . The ammonium counterion enhances aqueous solubility (critical for in vitro assays) by reducing aggregation compared to free acid forms .

Advanced Research Questions

Q. How do impurities in the ammonium salt form affect experimental reproducibility, and how can they be quantified?

  • Methodological Answer : Residual solvents (e.g., chloroform) or unreacted fatty acids can skew bioactivity results. Gas chromatography (GC) with flame ionization detection (FID) quantifies solvent residues, while LC-MS/MS detects acyl chain heterogeneity. For ammonium salt purity, ion chromatography (IC) identifies excess NH₄⁺ or PO₄³⁻ ions . Impurity thresholds should align with USP/NF guidelines for phosphate salts (e.g., <0.1% heavy metals) .

Q. What mechanistic studies are recommended to elucidate its role in lipid raft dynamics?

  • Methodological Answer : Fluorescence anisotropy using NBD-labeled analogs can assess membrane integration. Förster resonance energy transfer (FRET) with raft markers (e.g., GM1 ganglioside) quantifies colocalization efficiency . For in vivo validation, CRISPR-edited cell lines (e.g., ceramide kinase knockouts) are used to isolate specific pathway interactions .

Q. How can contradictory data from in vitro vs. in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from differential metabolic stability. In vitro, use liver microsomes to assess cytochrome P450-mediated degradation (t½ < 2 hrs suggests rapid clearance). In vivo, deuterium-labeled analogs tracked via LC-MS/MS reveal tissue-specific accumulation (e.g., preferential retention in lung epithelium) . Cross-validation with isotopic tracers (³²P-phosphate) improves mechanistic clarity .

Q. What experimental conditions influence the stability of this compound during storage?

  • Methodological Answer : The ammonium salt is hygroscopic; storage at −20°C under argon in amber vials prevents hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-ELSD analysis quantify degradation products (e.g., free ceramide). Buffered solutions (pH 6.5–7.5) minimize phosphate group protonation, which accelerates decomposition .

Q. How can its interactions with other anionic lipids be systematically studied?

  • Methodological Answer : Langmuir monolayer assays measure surface pressure-area isotherms to evaluate miscibility with phosphatidylserine or cardiolipin. Molecular dynamics (MD) simulations (CHARMM36 force field) model headgroup interactions, while neutron reflectometry provides angstrom-level resolution of bilayer organization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.